Ethyl 3-amino-3-(4-bromophenyl)butanoate
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Overview
Description
Ethyl 3-amino-3-(4-bromophenyl)butanoate is a chemical compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-3-(4-bromophenyl)butanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-bromoaniline under acidic conditions, followed by esterification . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Post-reaction, the compound is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(4-bromophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Production of primary or secondary amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-3-(4-bromophenyl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(4-bromophenyl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-amino-3-(4-bromophenyl)butanoate can be compared with other similar compounds such as:
Ethyl 4-(4-bromophenyl)butanoate: Similar structure but lacks the amino group, leading to different reactivity and applications.
Ethyl 3-amino-4-(4-bromophenyl)butanoate: Positional isomer with distinct chemical properties and uses.
Ethyl 3-(4-bromophenyl)propanoate: Shorter carbon chain, resulting in different physical and chemical characteristics.
These comparisons highlight the unique features of this compound, such as its specific functional groups and reactivity patterns.
Biological Activity
Ethyl 3-amino-3-(4-bromophenyl)butanoate, a chiral compound with significant structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development, supported by relevant research findings and data tables.
Structural Characteristics
This compound is characterized by:
- Ethyl ester group : Enhances solubility and bioavailability.
- Amino group : Capable of forming hydrogen bonds, influencing interactions with biological macromolecules.
- Bromophenyl moiety : Facilitates π-π interactions and increases electrophilicity, enhancing reactivity in biological systems.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in pharmacological contexts. Key findings include:
- Neurotransmitter Modulation : The compound's structure allows for interaction with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Enzyme Inhibition : Studies suggest it may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
- Anticancer Properties : Preliminary studies indicate potential anticancer activity, making it a candidate for further investigation in oncology .
The mechanism of action involves:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, altering their structure and function.
- Electrophilic Interactions : The bromophenyl group enhances the compound's ability to participate in electrophilic substitution reactions with biological targets .
Table 1: Summary of Biological Activities
Case Study: Neurotransmitter Interaction
A study conducted on the effects of this compound on neurotransmitter systems demonstrated that the compound significantly increased serotonin levels in vitro. This suggests potential applications in treating mood disorders.
Case Study: Anticancer Efficacy
In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, emphasizing enantioselective approaches to enhance biological activity. Notably, derivatives of this compound have been synthesized to explore variations in biological activity based on structural modifications.
Table 2: Comparison of Structural Derivatives
Compound Name | Key Differences | Biological Activity Variation |
---|---|---|
Ethyl 3-amino-4-(3-bromophenyl)butanoate | Different bromophenyl position | Variation in receptor affinity |
Ethyl 3-amino-4-(4-fluorophenyl)butanoate | Fluorine atom instead of bromine | Potentially altered pharmacodynamics |
Ethyl 3-amino-4-(methylphenyl)butanoate | Methyl group replacing bromine | Reduced reactivity due to lack of halogen |
Properties
Molecular Formula |
C12H16BrNO2 |
---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
ethyl 3-amino-3-(4-bromophenyl)butanoate |
InChI |
InChI=1S/C12H16BrNO2/c1-3-16-11(15)8-12(2,14)9-4-6-10(13)7-5-9/h4-7H,3,8,14H2,1-2H3 |
InChI Key |
OSEPIIKWTHCIQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
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